DODECYL BENZENESULFONATE STRONTIUM

Description

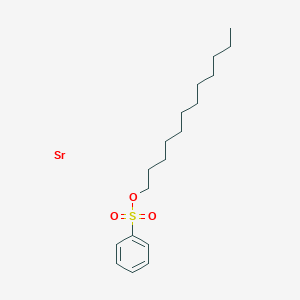

Structure

2D Structure

Properties

InChI |

InChI=1S/C18H30O3S.Sr/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(19,20)18-15-12-11-13-16-18;/h11-13,15-16H,2-10,14,17H2,1H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLDFKVHXADHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1.[Sr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3SSr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923517 | |

| Record name | Dodecyl benzenesulfonate--strontium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12068-15-4 | |

| Record name | Dodecyl benzenesulfonate--strontium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Strontium Containing Dodecyl Benzenesulfonate Systems

Direct Synthesis Approaches for Dodecyl Benzenesulfonate (B1194179) Strontium Salts

The direct synthesis of dodecyl benzenesulfonate strontium salts often involves precipitation reactions where precise control over reaction conditions is paramount to achieving the desired product characteristics.

Controlled Reaction Precipitation Methods for Strontium-Containing Structures Utilizing Surfactants as Templates

Controlled reaction precipitation is a key method for producing strontium-containing compounds with specific morphologies and properties. In this approach, surfactants, such as sodium dodecyl benzenesulfonate, can act as templates or capping agents to guide the growth and prevent agglomeration of the forming particles. researchgate.net The general principle involves the reaction of a soluble strontium salt (e.g., strontium chloride or strontium nitrate) with a source of sulfate (B86663) or other anions in an aqueous solution. youtube.com The presence of a surfactant influences the particle size and shape of the resulting precipitate. researchgate.net

For instance, in the synthesis of strontium ferrite (B1171679) nanoparticles, the addition of surfactants like sodium dodecyl sulfate (SDS) helps in controlling particle growth and agglomeration through steric hindrance and stabilization properties. researchgate.net While not directly forming strontium dodecyl benzenesulfonate, this illustrates the principle of using a dodecyl benzenesulfonate-type surfactant to influence the precipitation of a strontium-containing material. The low solubility of compounds like strontium sulfate is a primary driver for its precipitation when solutions containing strontium and sulfate ions are mixed. irancelestite.com

Modification of Dodecyl Benzenesulfonic Acid Derivatives for Strontium Ion Affinity

Modifying existing structures with dodecyl benzenesulfonic acid or its derivatives is a strategic approach to impart strontium ion affinity to a material. This is particularly relevant in the development of adsorbents for the selective removal of strontium from aqueous solutions.

Synthesis of Silica-Based Adsorbents Modified with Dodecyl Benzenesulfonic Acid for Strontium(II) Adsorption

A notable application of this strategy is the development of silica-based adsorbents for the removal of Strontium-90 (B1230875) from high-level liquid waste. In one study, a novel silica-based crown ether adsorbent was synthesized and modified with dodecyl benzenesulfonic acid (DBSA). xml-journal.net The resulting hybrid adsorbent demonstrated a high selectivity for Sr(II) ions. xml-journal.net The adsorption process was found to follow the pseudo-second-order kinetic model and the Langmuir isotherm model, with a maximum adsorption capacity of 42.13 mg/g. xml-journal.net

The modification of palygorskite with sodium dodecyl sulfate has also been explored for the removal of Sr(II) from aqueous solutions. researchgate.net The modified material showed good agreement with the pseudo-second-order kinetic model for strontium sorption. researchgate.net

Here is an interactive data table summarizing the adsorption performance of a DBSA-modified silica-based adsorbent for Strontium(II):

| Adsorption Parameter | Value |

| Maximum Adsorption Capacity | 42.13 mg/g |

| Kinetic Model | Pseudo-second-order |

| Isotherm Model | Langmuir |

| Eluent for Desorption | 1 mol/L HNO₃ solution |

| Elution Efficiency | 79% |

Investigation of Counter-Ion Roles in Enhanced Complex Formation

The role of counter-ions is crucial in the complexation of metal ions by surfactants and other ligands. In the context of the DBSA-modified crown ether adsorbent for Sr(II), dodecyl benzenesulfonate acts as a counter-ion, enhancing the complex formation between the crown ether (DtBuCH18C6) and Sr(II). xml-journal.net This enhancement led to a tenfold increase in the distribution coefficient (Kd) at 0.5 mol/L HNO₃. xml-journal.net

Surfactant-Assisted Synthesis of Strontium-Based Nanomaterials

The use of surfactants as directing agents in the synthesis of nanomaterials is a widely adopted strategy to control their size, shape, and crystallinity. Sodium dodecyl benzenesulfonate, due to its amphiphilic nature, can play a significant role in the hydrothermal or solvothermal synthesis of various inorganic nanomaterials. osti.govmdpi.com

Role of Sodium Dodecyl Benzenesulfonate in Sol-Hydrothermal Synthesis of Strontium Germanate Nano-Phosphors

While a direct study on the use of sodium dodecyl benzenesulfonate in the sol-hydrothermal synthesis of strontium germanate nano-phosphors was not prominently found in the search results, the principle is well-established for other nanomaterials. For example, sodium dodecyl benzenesulfonate has been used as a capping agent in the hydrothermal synthesis of nanosized nickel selenide. osti.gov In such syntheses, the surfactant plays a crucial role in controlling the morphology and particle size of the final product. osti.gov

Templating Effects of Alkylbenzenesulfonates in Directed Inorganic Material Formation

Alkylbenzenesulfonates, such as sodium dodecylbenzene (B1670861) sulfonate (SDBS), serve as effective templating agents in the synthesis of advanced materials. These surfactant molecules can be employed in processes like sol-gel polymerization to introduce specific structural characteristics into the resulting porous solids. researchgate.net The underlying mechanism involves the self-assembly of the surfactant molecules, which then act as a structural guide for the formation of an inorganic network. Following the material's formation, these organic templates can be removed through chemical or thermal methods, yielding a network of ordered pores. researchgate.net This technique allows for the creation of materials with tailored features, such as bimodal pore structures where large, ordered cavities are interconnected with smaller meso- and microporous channels. researchgate.net

The practical application of this templating effect is demonstrated in the preparation of carbon aerogels. The addition of SDBS to the sol-gel reaction mixture results in aerogel structures with distinct pore sizes, increased densities, and enhanced electrical conductivity compared to those prepared without the surfactant. researchgate.net The orientation and conformation of the SDBS molecules at interfaces are crucial to this process. As the bulk concentration of SDBS increases, the molecules adsorbed at a solid-liquid interface become more ordered and adopt a more upright orientation, which facilitates the templating mechanism. sciopen.com

Another significant application is in the modification of composite materials. SDBS is used to functionalize expanded graphite (B72142) (EG), which improves its dispersion within a polypropylene (B1209903) polymer matrix. This enhancement is attributed to improved interfacial adhesion between the graphite filler and the polymer, a direct consequence of the surfactant's modifying effect. researchgate.net

Table 1: Templating Effects of Sodium Dodecylbenzene Sulfonate (SDBS)

| Material System | Role of SDBS | Observed Effect | Source(s) |

|---|---|---|---|

| Carbon Aerogels | Structural Template | Generates different pore sizes, higher densities, and improved electrical conductivity. | researchgate.net |

| Polypropylene/Expanded Graphite (PP/EG) Composites | Modifier/Dispersing Agent | Improves interfacial adhesion and dispersion of expanded graphite within the polymer matrix. | researchgate.net |

Complexation Chemistry of Dodecyl Benzenesulfonates with Divalent Metal Ions

Dodecyl benzenesulfonate anions readily interact with divalent metal ions, including strontium (Sr²⁺), to form distinct complexes. ntnu.no These interactions are primarily driven by the electrostatic attraction between the negatively charged sulfonate headgroup of the surfactant and the positive charge of the metal cation. The presence of divalent cations influences the behavior of surfactant solutions, demonstrating effective interactions. ntnu.no

The complexation can result in several configurations. Potential structures include complexes formed between a single dissociated surfactant anion, a divalent cation, and another available anion (e.g., chloride), or complexes involving two surfactant anions chelating a single divalent cation. ntnu.no The strength of these interactions is significantly influenced by the charge density of the cation. Consequently, divalent ions like Ca²⁺ and Mg²⁺ exhibit a much stronger impact on the properties of dodecyl benzenesulfonate solutions than monovalent ions. mdpi.comnewcastle.edu.au

While direct synthesis of strontium dodecyl benzenesulfonate is not extensively detailed in the provided literature, the complexation behavior with other metal ions provides a model for its likely structure. For instance, a well-characterized iron(III) complex with dodecyl benzenesulfonate, [Fe(SDB)₃]·11H₂O, reveals that the surfactant ligand acts in a bidentate fashion. ajol.inforesearchgate.net In this configuration, the Fe(III) ion is coordinated to two oxygen atoms from each of the three sulfonate groups, resulting in an octahedral geometry. ajol.inforesearchgate.net This bidentate coordination is a probable mode of interaction for strontium and other divalent metals.

Studies focusing on the selective capture of strontium ions highlight its strong coordination potential. In certain systems designed for ion separation, Sr²⁺ exhibits a stronger binding energy (ΔE) and a more favorable Gibbs free energy (ΔG) of complexation compared to other alkaline earth metals like magnesium (Mg²⁺) and calcium (Ca²⁺). nih.gov This suggests a thermodynamic preference and high selectivity for strontium complexation. nih.gov Although some research has noted solubility issues and potential precipitate formation at high concentrations of strontium in the presence of dodecylbenzenesulfonate, the fundamental interaction remains a key aspect of its chemistry. ntnu.no

Table 2: Research Findings on the Complexation of Dodecyl Benzenesulfonates with Divalent Metal Ions

| Divalent Ion(s) | System/Study | Key Finding/Data | Source(s) |

|---|---|---|---|

| Strontium (Sr²⁺), Barium (Ba²⁺) | Dynamic surface tension of SDBS solutions | Demonstrated effective surfactant-divalent cation interactions and noted potential for precipitate formation at high concentrations. | ntnu.no |

| Calcium (Ca²⁺), Magnesium (Mg²⁺) | Interfacial rheology of SDBS solutions | The impact of divalent ions is higher than monovalent ions, attributed to greater charge density. The order of effect was CaCl₂ > MgCl₂. | mdpi.comnewcastle.edu.au |

| Strontium (Sr²⁺), Calcium (Ca²⁺), Magnesium (Mg²⁺) | Density Functional Theory (DFT) calculations on a supramolecular trap | Sr²⁺ showed the lowest Gibbs free energy of complexation (ΔG = -155.98 kcal/mol), indicating exceptional selectivity and stability compared to Mg²⁺ and Ca²⁺. | nih.gov |

| Iron (Fe³⁺) * | Synthesis and structural study of a metal-SDBS complex | Provided a model for coordination, showing the sulfonate group acting as a bidentate ligand to form an octahedral complex, [Fe(SDB)₃]. | ajol.inforesearchgate.netajol.info |

Note: Fe³⁺ is a trivalent ion, but the study provides a valuable structural model for sulfonate complexation.

Interfacial and Colloidal Behavior of Dodecyl Benzenesulfonate Systems in the Presence of Strontium Ions

Influence of Divalent Cations on Dynamic Surface Tension and Adsorption Kinetics of Dodecyl Benzenesulfonate (B1194179) Solutions

The addition of divalent cations to solutions of anionic surfactants like sodium dodecyl benzenesulfonate (SDBS) generally leads to a reduction in the electrostatic repulsion between the negatively charged headgroups of the surfactant molecules. mdpi.com This promotes more efficient packing of the surfactant molecules at the air-water interface, resulting in a decrease in surface tension. mdpi.com

Specific Investigations on Strontium Ion Effects on Surface Tension Dynamics

While specific studies detailing the dynamic surface tension of dodecyl benzenesulfonate in the presence of strontium ions are not extensively available in the provided search results, the general principles of divalent cation-anionic surfactant interactions can be applied. The presence of Sr²⁺ ions in an SDBS solution would be expected to lower the surface tension more effectively than monovalent cations due to their higher charge density. This enhanced effect is attributed to the stronger electrostatic attraction between the divalent strontium ions and the anionic sulfonate headgroups of the dodecyl benzenesulfonate molecules. This interaction neutralizes the charge at the interface more effectively, allowing for a denser packing of surfactant molecules and a more significant reduction in surface tension. Studies on similar systems with other divalent cations like Ca²⁺ have shown a decrease in surface tension with increasing salt concentration until it reaches a stable point. mdpi.com

Electrostatic Interactions and Adsorption Mechanisms in Divalent Ion Systems

In systems containing divalent ions and anionic surfactants, the primary mechanism of interaction is the electrostatic attraction between the positively charged cations and the negatively charged surfactant headgroups. mdpi.comeiu.edu This attraction reduces the repulsion between adjacent surfactant molecules, facilitating their adsorption at interfaces and the formation of aggregates. The presence of divalent cations can lead to the formation of less soluble surfactant salts, which can precipitate out of solution, especially at higher concentrations. In the context of adsorption onto surfaces, the presence of divalent cations can enhance the adsorption of anionic surfactants on negatively charged surfaces by acting as a bridge between the surface and the surfactant molecules.

Critical Micelle Concentration (CMC) Modulation by Metal Ions, Including Strontium

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which surfactant monomers begin to aggregate into micelles. The presence of electrolytes, particularly those with multivalent cations, significantly influences the CMC of anionic surfactants.

Correlation Between CMC and Divalent Cation Concentration

The addition of metal ions, especially divalent cations like strontium, to a solution of an anionic surfactant like dodecyl benzenesulfonate leads to a decrease in the CMC. mdpi.comeiu.edu This phenomenon is primarily due to the screening of the electrostatic repulsion between the ionic head groups of the surfactant molecules in the micelles. The divalent cations effectively neutralize the negative charges of the sulfonate groups, reducing the electrostatic barrier to micelle formation. Consequently, micelles can form at a lower surfactant concentration. Research on sodium dodecyl benzenesulfonate has shown that the addition of salts like NaCl and CaCl₂ reduces its CMC. mdpi.com A study involving Cu²⁺ ions also demonstrated a decrease in the CMC of sodium dodecylbenzenesulfonate. eiu.edu It is therefore highly probable that strontium ions would have a similar, if not more pronounced, effect due to their divalent nature.

The following table illustrates the typical effect of adding electrolytes on the CMC of sodium dodecyl benzenesulfonate, based on general findings.

| Electrolyte | Concentration | Effect on CMC |

| None | - | Baseline CMC |

| Monovalent Cation (e.g., Na⁺) | Increasing | Moderate Decrease |

| Divalent Cation (e.g., Sr²⁺) | Increasing | Significant Decrease |

Adsorption Phenomena of Dodecyl Benzenesulfonates onto Solid Surfaces in the Presence of Strontium Ions

The adsorption of surfactants onto solid surfaces is a critical aspect of many industrial processes. The presence of ions like strontium can significantly alter the adsorption behavior of dodecyl benzenesulfonate.

Adsorption Isotherms and Kinetics in Heterogeneous Systems

The adsorption of dodecyl benzenesulfonate onto various surfaces is influenced by factors such as the nature of the solid surface, the pH of the solution, and the presence of electrolytes. Adsorption isotherms, which describe the amount of surfactant adsorbed onto a surface as a function of its concentration in the solution at a constant temperature, are often used to characterize these systems. nih.govresearchgate.netosti.gov

The presence of strontium ions can enhance the adsorption of dodecyl benzenesulfonate on both positively and negatively charged surfaces. On negatively charged surfaces, strontium ions can act as a bridge, facilitating the adsorption of the anionic surfactant. On positively charged surfaces, the strontium ions would increase the ionic strength of the solution, which can also lead to increased surfactant adsorption.

Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are used to describe the rate of adsorption. researchgate.netmdpi.com Studies on the adsorption of strontium ions onto various adsorbents have shown that the process often follows the pseudo-second-order kinetic model. mdpi.com Similarly, the adsorption of sodium dodecyl benzene (B151609) sulfonate has also been described by this model. researchgate.netnih.gov

The Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium of adsorption. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. The adsorption of strontium ions and dodecyl benzenesulfonate has been shown to fit well with the Langmuir model in several studies. researchgate.netnih.gov

The table below summarizes the expected effects of strontium ions on the adsorption of dodecyl benzenesulfonate based on general principles of surfactant and ion adsorption.

| Parameter | Influence of Strontium Ions |

| Adsorption on Negatively Charged Surfaces | Enhanced due to charge screening and ion bridging. |

| Adsorption on Positively Charged Surfaces | Potentially enhanced due to increased ionic strength. |

| Adsorption Kinetics | Likely to follow pseudo-second-order kinetics. |

| Adsorption Isotherm | Expected to be well-described by the Langmuir model. |

Effect of Strontium and Other Electrolytes on Adsorption Efficiency

The adsorption of dodecyl benzenesulfonate at interfaces is strongly influenced by the presence of electrolytes, particularly divalent cations like strontium (Sr²⁺). The dynamic surface tension of sodium dodecylbenzenesulfonate (SDBS) solutions is significantly affected by the presence of small quantities of divalent cations, including magnesium (Mg²⁺), calcium (Ca²⁺), strontium (Sr²⁺), and barium (Ba²⁺), due to potent interactions between the cations and the anionic surfactant. bohrium.comntnu.no These interactions lead to a notable lowering of surfactant diffusion coefficients. bohrium.comntnu.no

Studies show that the presence of these divalent cations enhances the packing of surfactants at the interface. For instance, the surface excess, which is a measure of the amount of surfactant adsorbed at the interface, is considerably higher in electrolyte solutions compared to pure water. ntnu.no This is attributed to the charge screening effect provided by the cations, allowing the negatively charged sulfonate headgroups of the SDBS molecules to pack more closely together. ntnu.no The strong interactions between divalent ions like strontium and the surfactant further increase this surface excess. ntnu.no

The efficiency of these interactions can be harnessed for specific applications, such as the removal of strontium from aqueous solutions. In foam separation processes using sodium dodecyl benzene sulfonate (NaDBS), the presence of strontium ions allows for their effective removal, achieving high decontamination factors. researchgate.net

The effect of the ions on the critical micelle concentration (CMC) of SDBS follows a Hofmeister series, with CMC values decreasing as the ion-size of the divalent ions increases. ntnu.no This indicates that the divalent cations interact more strongly with the sulfonate headgroups than monovalent sodium ions. ntnu.no This enhanced interaction and adsorption due to electrolytes are not limited to the air-water interface; similar effects are observed on solid surfaces. For example, the adsorption of SDBS on ceramic glaze suspensions is enhanced in the presence of divalent magnesium ions. researchgate.net

Rheological Properties of Dodecyl Benzenesulfonate Dispersions and Micellar Systems in Strontium-Containing Media

The rheological, or flow, properties of dodecyl benzenesulfonate solutions are also highly sensitive to the presence of electrolytes like strontium. The addition of salts can significantly alter the viscoelasticity of the surfactant-adsorbed layers at interfaces. researchgate.netmdpi.com

Research on the dilational viscoelasticity of SDBS-adsorbed layers in the presence of various salts (NaCl, KCl, LiCl, CaCl₂, and MgCl₂) shows that divalent cations have a more pronounced impact than monovalent cations. mdpi.com This is due to their higher charge density. mdpi.com The dilational viscoelasticity of the solutions with these salts was found to be in the order of CaCl₂ > MgCl₂ > KCl > NaCl > LiCl. researchgate.netmdpi.com This suggests that strontium, as a divalent cation, would similarly enhance the viscoelastic modulus of SDBS solutions. This enhancement is particularly notable at SDBS concentrations below a certain threshold (e.g., 0.01–0.02 mM SDBS), above which the addition of salt can decrease viscoelasticity. researchgate.netmdpi.com

The addition of SDBS to polymer solutions, such as hydrophobically associating polymers (HAP), can also build up a reversible molecular network, leading to a significant increase in the solution's viscosity. nih.gov

Viscosity and Conductivity Responses to Strontium Presence

The presence of strontium ions directly affects properties like viscosity and conductivity in dodecyl benzenesulfonate solutions. Strong interactions between divalent cations and SDBS lead to a distinct lowering of the surfactant diffusion coefficients. bohrium.comntnu.no Below the critical micelle concentration (CMC), the diffusion coefficient slightly decreases with increasing SDBS concentration in the presence of divalent ions. ntnu.no For instance, in the presence of low amounts of strontium, the diffusion coefficient was observed to be slower than in the presence of magnesium or calcium. ntnu.no

Conductivity measurements are a common method to determine the CMC of surfactants. As expected, the conductivity of a surfactant solution increases with concentration. The addition of electrolytes like strontium alters the aggregation behavior of the surfactant, which is reflected in a change in the CMC. The presence of divalent cations promotes micelle formation, leading to a lower CMC compared to that in pure water. ntnu.no This reduction in CMC is a direct consequence of the charge-screening effect of the cations, which reduces the electrostatic repulsion between the anionic headgroups of the surfactant molecules, thus facilitating their aggregation into micelles.

Formation of Micellar Structures and Aggregation in the Presence of Strontium

The formation and characteristics of micelles in dodecyl benzenesulfonate solutions are significantly modified by the presence of strontium ions. Divalent cations promote the formation of micelles, as evidenced by a decrease in the free energy of micellization. ntnu.no This leads to a lower critical micelle concentration (CMC). bohrium.comntnu.no

The type of divalent cation also plays a role, with speculation that differences in the structure and aggregation numbers of micelles arise depending on the specific cation present. bohrium.comntnu.no The effect of various divalent cations on the CMC of SDBS follows a Hofmeister series, where the CMC values decrease as the ionic size of the cation increases. ntnu.no This indicates that larger divalent cations are more effective at promoting micellization.

Molecular dynamic simulations and experimental studies on similar systems show that the presence of solutes can alter the structure and interfacial properties of dodecylbenzenesulfonate micelles. mdpi.com In the presence of electrolytes, the shape of the micelles can also change; for example, light scattering data for SDBS in NaCl solutions indicate the formation of sphero-cylindrical micelles whose length increases with salt concentration.

| Ion (in 20 mM solution) | Critical Micelle Concentration (CMC) of SDBS (mM) |

| Pure Water | ~0.5 |

| Mg²⁺ | ~0.08 |

| Ca²⁺ | ~0.08 |

| Sr²⁺ | ~0.06 |

| Ba²⁺ | ~0.03 |

Table based on data for divalent cations influencing the critical micelle concentration of sodium dodecylbenzenesulfonate solutions. ntnu.no

Coalescence Dynamics of Interfacial Layers in Metal Ion Solutions

The stability of emulsions and foams is critically dependent on the coalescence of droplets or bubbles, a process that is governed by the properties of the interfacial surfactant layer. The study of dilational surface rheology provides significant insights into the stability of these systems against mechanisms like liquid drainage and coalescence. mdpi.com

Influence of Strontium on Coalescence Times

The presence of strontium and other divalent cations has a marked influence on the stability of interfacial layers, which in turn affects coalescence times. A higher dilational elastic modulus of the surfactant layer indicates a greater ability to resist deformation by storing more energy. researchgate.netmdpi.com Studies have shown that divalent cations like Ca²⁺ and Mg²⁺ significantly increase the dilational viscoelastic modulus of SDBS solutions compared to monovalent ions. mdpi.com

This enhanced viscoelasticity suggests that the interfacial film is more robust and less likely to rupture, thereby inhibiting coalescence and increasing the stability of the emulsion or foam. Therefore, it can be inferred that strontium, by increasing the viscoelasticity of the dodecyl benzenesulfonate interfacial layer, would lead to longer coalescence times and more stable dispersions. This stabilization effect is a key factor in applications where long-term emulsion or foam stability is desired.

Dispersion Stability of Suspensions in the Presence of Dodecyl Benzenesulfonate and Divalent Ions

In a study on ceramic glaze suspensions, the presence of the divalent cation Mg²⁺ was shown to influence the adsorption of SDBS and the stability of the dispersion. researchgate.net At certain concentrations of MgCl₂, the stability of the suspension in the presence of SDBS was enhanced. researchgate.net The mechanism involves the divalent cations acting as a bridge between the negatively charged particle surface and the anionic surfactant headgroups, or altering the surface charge to promote surfactant adsorption. researchgate.net

Environmental Science and Geochemical Interactions of Dodecyl Benzenesulfonate with Strontium Pathways

Biodegradation Mechanisms and Pathways of Dodecyl Benzenesulfonates in Aqueous Environments

Dodecylbenzenesulfonates (DBS) are subject to biodegradation in aquatic systems, primarily through microbial action. google.com The rate and extent of this degradation are critical in determining the persistence and potential environmental impact of the surfactant. The linear structure of some dodecylbenzenesulfonates renders them more readily biodegradable than their branched-chain counterparts.

The microbial degradation of dodecylbenzenesulfonate is a stepwise process initiated by microorganisms such as bacteria and algae. google.com One of the initial steps in the biodegradation of linear alkylbenzene sulfonates (LAS), including DBS, involves the oxidation of the terminal methyl group of the alkyl chain. This is followed by a process known as ω-oxidation and subsequent β-oxidation, which progressively shortens the alkyl chain. mostwiedzy.pl

A study utilizing Chlorella vulgaris identified a three-step degradation process for sodium dodecylbenzenesulfonate (DBS): chain-shorting oxidation, ring-opening oxidation of the benzene (B151609) ring, and the degradation of small molecules. google.com Through this process, a number of intermediate products have been identified. The initial oxidation of the aliphatic long-chain end of DBS forms a carboxyl group. mostwiedzy.pl This is followed by the shortening of the aliphatic chain, leading to the formation of sulfophenylcarboxylic acids (SPCs). mostwiedzy.plresearchgate.net For instance, research has identified SPCs with chain lengths from C6 to C12 during the metabolism of 2-phenyl-C12-linear alkylbenzene sulfonates by the Senegalese sole. researchgate.net Further degradation involves the desulfonation of resulting compounds like formic acid sulfonate to benzoic acid, which is then followed by the epoxidation of the benzene ring to form acetic acid and succinic acid. mostwiedzy.pl Ultimately, these intermediates are mineralized to inorganic products such as carbon dioxide and water. mostwiedzy.pl

Some of the novel intermediate products identified during the degradation of DBS by C. vulgaris include 4-sodium sulfophenyldodecanoate acid and its homologs. google.com The table below summarizes some of the mass-to-charge ratio (m/z) ion peaks of new intermediate products detected during this process. google.commostwiedzy.pl

| Time (hours) | Detected m/z of New Ion Peaks |

| 6 | 435.87421, 355.20634, 146.98192 |

| 12 | 449.17163, 402.22677, 375.20839, 96.95910 |

Table 1: Intermediate Product Ion Peaks from DBS Degradation by C. vulgaris

In addition to microbial processes, dodecylbenzenesulfonates can be degraded through oxidative pathways. Advanced oxidation processes (AOPs) are effective in breaking down these surfactants in water. mostwiedzy.pl Processes such as ozonation and the use of hydrogen peroxide (H₂O₂) have been shown to increase the removal rate of DBS from water samples. google.commostwiedzy.pl For example, the Fenton-like oxidation process, which utilizes ferric chloride and hydrogen peroxide, has demonstrated high efficiency in removing sodium dodecylbenzenesulfonate (SDBS). Under optimal conditions of pH 4 and a reaction time of 60 minutes, a 90.5% removal of SDBS was achieved.

Another oxidative method is wet air oxidation (WAO). In a study on the WAO of SDBS, increasing the temperature from 180 to 240 °C resulted in an increase in LAS removal from 79% to 100%. researchgate.net The major reaction products identified in this process were low-molecular-weight volatile fatty acids like formic and acetic acids, sulfonated aromatics, and sulfate (B86663). researchgate.net The table below shows the effect of temperature on the removal and desulfonation of LAS during WAO. researchgate.net

| Temperature (°C) | LAS Removal (%) | COD Removal (%) | Desulfonation (%) |

| 180 | 79 | 23 | 7.4 |

| 240 | 100 | 70 | 57 |

Table 2: Effect of Temperature on Wet Air Oxidation of LAS

Ultrasonic irradiation is another method that degrades SDBS through radical reactions. dntb.gov.ua The addition of Fe²⁺, alone or with H₂O₂ (as the Fenton reagent), has a positive effect on the degradation rate. dntb.gov.ua

Transport and Mobility in Environmental Compartments

The transport and mobility of dodecylbenzenesulfonate in the environment are largely governed by its adsorption to solids such as soils and sediments. researchgate.netchemicalbook.com This interaction is crucial as it affects the concentration of the surfactant in the aqueous phase and its potential to be transported over distances.

The adsorption of dodecylbenzenesulfonate onto sediments can be significantly influenced by the presence of co-contaminants. For instance, multi-walled carbon nanotubes (MWCNTs) have been shown to increase the adsorption capacity of riverine sediment for SDBS. researchgate.net Research demonstrated that with an increase in MWCNT content from 0% to 1.5%, the maximum adsorption capacity of the sediment for SDBS increased from 2.29 to 2.99 mg/g. researchgate.net This enhanced adsorption leads to an increased retardation of SDBS transport through sediment columns. researchgate.neteiu.edu The presence of MWCNTs can increase the accumulation of SDBS in the upper layers of sediment, thereby hindering its transport to deeper layers. researchgate.net

The transport of SDBS through sediment columns can be described by the convection-dispersion equation. researchgate.net The retardation factor (R), a key parameter in this equation, increases with the incorporation of MWCNTs, indicating reduced mobility. researchgate.neteiu.edu

| MWCNTs in Sediment (%) | Retardation Factor (R) from Column Exp. |

| 0.0 | 5.10 |

| 0.5 | 42.7 |

| 1.0 | 60.6 |

| 1.5 | 92.6 |

Table 3: Effect of MWCNTs on the Retardation Factor of SDBS in Sediment eiu.edu

Surfactants like dodecylbenzenesulfonate can complex with nanoparticles, affecting their stability and mobility in aqueous systems. researchgate.net A study on C60 nanoparticles complexed with SDBS found that the resulting complex was highly stable, with a ζ-potential of -49.5 mV under near-neutral pH conditions, and remained stable for over 15 days. researchgate.net This stability is significantly higher than that of many raw nanomaterials. researchgate.net

However, while SDBS enhances the stability of C60 colloids, it can also increase the rate of colloidal particle aggregation. researchgate.net Despite this, the mobility of SDBS-complexed C60 was found to be much higher than that of C60 colloid alone. researchgate.net The mobility is, however, decreased by an increase in ionic strength or the concentration of divalent (Ca²⁺) or trivalent (Al³⁺) cations. researchgate.net The critical coagulation concentration for NaCl was found to be 550 mmol/L, indicating high stability in many natural waters. researchgate.net The presence of surfactants can also improve the dispersibility and long-term stability of nanoparticles in aqueous solutions by hindering their aggregation. uni-stuttgart.de

Interactions of Dodecyl Benzenesulfonates with Biogeochemical Cycling of Strontium

The interaction between dodecylbenzenesulfonate and strontium is primarily an ionic interaction between the anionic dodecylbenzenesulfonate (DBS⁻) and the divalent strontium cation (Sr²⁺). This interaction can influence the fate and transport of strontium in the environment, a key aspect of its biogeochemical cycle. researchgate.net

Direct evidence from a study on the ionic flotation of strontium-89 (B1237618) using sodium dodecylbenzenesulfonate indicates an ion-exchange character in the interaction between strontium microquantities and DBSNa. This suggests that the dodecylbenzenesulfonate anion can effectively bind with strontium ions.

Furthermore, research has shown that strontium ions can precipitate anionic surfactant ions from solution. google.com For example, strontium chloride has been used to precipitate dodecyl sulfate ions, which are structurally similar to dodecylbenzenesulfonate, from lysates. google.com The formation of an insoluble salt, strontium dodecylbenzenesulfonate (Sr(DBS)₂), is a plausible mechanism for this interaction. The solubility product for a similar compound, copper(II) dodecylbenzenesulfonate (Cu(DBS)₂), has been estimated to be approximately 5x10⁻¹⁰, suggesting that the salts of divalent cations with dodecylbenzenesulfonate can be sparingly soluble. eiu.edu

The presence of anionic surfactants like SDBS can also influence the crystallization of strontium compounds. In the crystallization of strontium carbonate, the morphology of the resulting crystals can be altered by the presence of surfactants. researchgate.net Similarly, in the synthesis of strontium ferrite (B1171679), the use of an anionic surfactant (SDS) affected the properties of the resulting particles. researchgate.net

These interactions have implications for the biogeochemical cycling of strontium. The precipitation of strontium with dodecylbenzenesulfonate could lead to the removal of strontium from the water column and its incorporation into sediments. This process would alter the mobility of strontium, potentially reducing its bioavailability. Surfactants in general are known to have the potential to impact biogeochemical cycles and the formation of greenhouse gases. The introduction of a strong complexing or precipitating agent like dodecylbenzenesulfonate for strontium could perturb the natural cycling of this element, which involves its uptake by organisms, incorporation into minerals, and transport in aqueous systems. researchgate.net

Investigating Strontium Bioaccumulation in Plant Systems in the Presence of Alkylbenzenesulfonates

The presence of surfactants like dodecyl benzenesulfonate (B1194179) in soil and water can potentially influence the uptake and accumulation of heavy metals and other contaminants by plants. Research into the effect of linear alkylbenzene sulfonates (LAS), such as sodium dodecylbenzenesulfonate (SDS), on the bioaccumulation of strontium (Sr) in plants has yielded interesting results.

A study involving cabbage (Brassica oleracea) and potato (Solanum tuberosum) plants irrigated with water containing environmentally relevant concentrations of SDS (3.48 mg/L), along with manganese (Mn), aluminum (Al), and strontium (Sr), found that the presence of SDS did not significantly enhance the uptake of these metals. researchgate.net Statistically insignificant differences were observed in the mean concentrations of Sr, Mn, and Al in the plants grown with and without SDS. researchgate.net This suggests that at these concentrations, SDS does not facilitate the transport of strontium into these particular plant species. researchgate.net

It's important to note that while some heavy metals are essential for plant growth in trace amounts, excessive accumulation can be toxic. cdnsciencepub.com The complexity of the soil-plant system, including factors like soil type, pH, and the presence of other ions, can all influence the bioavailability and uptake of strontium. While some surfactants have been shown to increase the translocation of certain heavy metals in plants, such as the case with SDS and zinc in poplar trees, this effect is not universal for all surfactant-metal-plant combinations. nih.gov Further research is needed to fully understand the specific conditions under which dodecyl benzenesulfonate might impact strontium bioaccumulation in a wider range of plant species and environmental settings.

Table 1: Effect of Sodium Dodecyl Sulfonate (SDS) on Metal Accumulation in Brassica oleracea and Solanum tuberosum

| Treatment | Metal | Brassica oleracea (cabbage) Mean Concentration (mg/kg) | Solanum tuberosum (potato) Mean Concentration (mg/kg) | Statistical Significance (p-value) |

| Control (Dam water) | Sr | Not specified | Not specified | > 0.05 researchgate.net |

| Dam water + Metals (Mn, Al, Sr) | Sr | Not specified | Not specified | > 0.05 researchgate.net |

| Dam water + SDS | Sr | Not specified | Not specified | > 0.05 researchgate.net |

| Dam water + Metals + SDS | Sr | Not specified | Not specified | > 0.05 researchgate.net |

Data adapted from a study by Pindihama and Gitari (2020). The study reported no statistically significant difference in strontium accumulation with the addition of SDS. researchgate.net

Role of Surfactants in Metal Ion Mobilization and Sequestration in Environmental Matrices

Surfactants, due to their amphiphilic nature, can significantly influence the behavior of metal ions in the environment. Their molecules possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This dual characteristic allows them to interact with both polar and non-polar substances, including metal ions and soil or sediment particles.

The interaction between surfactants and metal ions can lead to either mobilization or sequestration (immobilization) of the metals. Anionic surfactants, such as dodecyl benzenesulfonate, can form complexes with cationic metal ions like strontium (Sr²⁺). mdpi.com This complexation can increase the solubility of the metal, potentially leading to its mobilization from soil and sediment into the water column. mdpi.com The formation of these metal-surfactant complexes can have better water solubility, facilitating their removal from contaminated soil. mdpi.com

Conversely, surfactants can also contribute to the sequestration of metals. They can adsorb onto the surface of soil particles and minerals, altering their surface properties. diva-portal.org This can lead to the binding of metal ions to the surfactant-coated particles, effectively immobilizing them and reducing their bioavailability. diva-portal.org The specific outcome—mobilization or sequestration—depends on a variety of factors including the type and concentration of the surfactant, the properties of the metal ion, the pH of the environment, and the composition of the soil or sediment. diva-portal.org For instance, at a low pH, some surfactant headgroups can become positively charged, while at a high pH, they can be strongly negative, influencing their interaction with metal ions. diva-portal.org

The presence of surfactants can also affect the adsorption of other pollutants. For example, studies have shown that surfactants can influence the adsorption of phenolic compounds on river sediment, indicating the complex interplay of different contaminants in aquatic environments. Understanding these mechanisms is critical for predicting the environmental fate of strontium and for developing effective soil and water remediation strategies. mdpi.com

Environmental Remediation Technologies Utilizing Dodecyl Benzenesulfonate Derivatives for Strontium Removal

The unique properties of dodecyl benzenesulfonate and its derivatives have been harnessed in various environmental remediation technologies aimed at removing strontium from contaminated water sources. These methods often exploit the surfactant's ability to interact with metal ions and facilitate their separation from the aqueous phase.

Adsorbent Development for Selective Strontium(II) Separation

A significant area of research focuses on developing specialized adsorbents for the selective removal of strontium ions (Sr²⁺) from aqueous solutions, particularly from high-level liquid waste (HLLW). dntb.gov.ua One promising approach involves the use of crown ethers, which are macrocyclic compounds known for their ability to selectively bind specific metal cations based on the fit between the ion size and the crown ether's cavity.

To enhance the efficiency and stability of these adsorbents, dodecyl benzenesulfonic acid (DBS) has been used as a modifier. dntb.gov.ua In one study, a novel adsorbent was synthesized by impregnating a silica-based polymer support with 4′,4′(5″)-di(tert-butylcyclohexano)-18-crown-6 (DtBuCH18C6) along with DBS and 1-dodecanol (B7769020). dntb.gov.uanih.gov The inclusion of DBS was found to significantly promote the adsorption of Sr(II) by the crown ether. dntb.gov.uanih.gov Density functional theory calculations revealed that DtBuCH18C6 can form a stable complex with Sr(II) in coordination with DBS. dntb.gov.uanih.gov

This hybrid adsorbent demonstrated excellent selectivity for Sr(II) and was effective in chromatographic separation and recovery from simulated HLLW. dntb.gov.uanih.gov The presence of DBS as a counter-ion enhanced the formation of the complex between the crown ether and Sr(II), leading to a tenfold increase in the distribution coefficient (Kd) at 0.5 mol/L HNO₃. The maximum adsorption capacity of this material for strontium was found to be 42.13 mg/g. Furthermore, the adsorbed strontium could be effectively eluted, allowing for the recycling and reuse of the adsorbent. mdpi.com

Table 2: Adsorption Characteristics of a DBS-Modified Crown Ether Adsorbent for Strontium(II)

| Parameter | Value | Reference |

| Adsorbent Composition | DtBuCH18C6 + DBS + 1-dodecanol on SiO₂-P support | dntb.gov.uanih.gov |

| Target Ion | Strontium (Sr²⁺) | dntb.gov.ua |

| Maximum Adsorption Capacity | 42.13 mg/g | |

| Adsorption Kinetics Model | Pseudo-second-order | |

| Adsorption Isotherm Model | Langmuir | |

| Elution Efficiency | 79% with 1 mol/L HNO₃ |

Ion Flotation Methodologies for Metal Ion Recovery in Wastewater Treatment

Ion flotation is a separation process used to remove and concentrate ions from dilute solutions. This technique utilizes surfactants, also known as collectors, which have an opposite charge to the target ion (the colligend). researchgate.net The surfactant adsorbs onto the surface of gas bubbles sparged through the solution, and the target ions are in turn attracted to the surfactant. researchgate.net This process brings the ions to the surface, where they can be collected in a foam phase. researchgate.net

Sodium dodecylbenzenesulfonate (DBSNa), an anionic surfactant, has been investigated for its effectiveness in the ionic flotation of strontium-89 (⁸⁹Sr) from wastewater. Research has shown that the interaction between microquantities of ⁸⁹Sr and DBSNa is primarily an ion-exchange process. The optimal conditions for the flotation of ⁸⁹Sr using DBSNa were found to be in the pH range of 2.0-2.5. The kinetics of this process can be described by a first-order reaction equation.

Ion flotation is considered a practical and cost-effective method for removing various metal ions from solutions. bibliotekanauki.plresearchgate.net The selectivity of the process can be influenced by factors such as pH and the presence of other ions. bibliotekanauki.pl For instance, the separation of ions with different charges is generally straightforward, as the ion with a higher charge will have a greater affinity for the collector ion. icm.edu.pl The development of new collectors with improved selectivity and efficiency is an active area of research to enhance the industrial applicability of ion flotation for metal recovery and wastewater treatment. researchgate.net

Interactions with Microplastics as Adsorbents in Aquatic Environments

The widespread presence of microplastics in aquatic ecosystems has raised concerns about their role as carriers for other pollutants. bournemouth.ac.uk These tiny plastic particles can adsorb various chemicals from the surrounding water, potentially altering their transport and bioavailability.

Studies have investigated the adsorption of sodium dodecyl benzene sulfonate (SDBS) onto different types of microplastics, such as polyethylene (B3416737) terephthalate (B1205515) (PET) and polystyrene (PS). bournemouth.ac.uknih.gov Research has shown that SDBS can adsorb onto the surface of these microplastics, with maximum adsorption capacities estimated to be 4.80 mg/g for PET and 4.65 mg/g for PS. bournemouth.ac.uknih.gov

The presence of surfactants like SDBS can significantly alter the surface properties of microplastics, which are typically hydrophobic. nih.gov The adsorption of an ionic surfactant can make the microplastic surface more hydrophilic and can dramatically increase its capacity to adsorb other pollutants, particularly those with an opposite charge. nih.gov For example, the presence of SDBS was found to significantly enhance the adsorption of the cationic pollutant methylene (B1212753) blue onto polyvinyl chloride (PVC) microplastics. nih.gov

This suggests a potential synergistic interaction where the presence of dodecyl benzenesulfonate could influence the adsorption of strontium onto microplastics. While direct studies on the co-adsorption of dodecyl benzenesulfonate and strontium on microplastics are limited, the established principles of surfactant-pollutant-microplastic interactions indicate that this is a plausible and important area for future research. The formation of biofilms on microplastics can also enhance the sorption of metals like strontium. mdpi.com Understanding these complex interactions is crucial for accurately assessing the environmental risks posed by the combined presence of microplastics, surfactants, and heavy metals in aquatic systems. nih.gov

Advanced Characterization and Analytical Methodologies for Dodecyl Benzenesulfonate Strontium Research

Spectroscopic Techniques for Structural Elucidation and Concentration Determination

Spectroscopy is a cornerstone in the analysis of dodecylbenzenesulfonate strontium, offering non-destructive methods to probe its molecular structure and quantify its presence.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a primary method for the quantification of dodecylbenzenesulfonate (DBS) in aqueous solutions. acs.orgnih.gov The technique relies on the principle that the aromatic benzene (B151609) ring within the dodecylbenzenesulfonate molecule absorbs ultraviolet light at specific wavelengths. acs.org A distinct absorbance peak is consistently observed at approximately 224 nm, which is selected as the detection wavelength for quantification. acs.orgnih.govmdpi.comresearchgate.net

The concentration of the surfactant is determined by measuring the absorbance of a sample at this wavelength and comparing it to a calibration curve established using standard solutions of known concentrations. mdpi.comresearchgate.net This method has been successfully used to quantify DBS in concentration ranges from 0.1 to 150 ppm. researchgate.net UV-Vis spectrophotometry is frequently employed to monitor the removal of DBS from solutions during adsorption experiments, where the change in concentration over time is tracked. mdpi.comescholarship.org The technique is valued for its simplicity, speed, and reliability in determining DBS concentrations in supernatant liquids after processes like centrifugation. researchgate.net

| Technique | Analyte Group | Typical Wavelengths (nm) | Application | Reference |

| UV-Vis Spectrophotometry | Benzene Ring (π-π transitions) | ~194, ~225, ~260 | Quantification, Monitoring | researchgate.net |

| UV-Vis Spectrophotometry | Benzene Ring | 224 | Quantification | acs.orgnih.govmdpi.comresearchgate.net |

Table 1: Summary of UV-Vis spectrophotometry parameters for dodecylbenzenesulfonate analysis.

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups within the dodecylbenzenesulfonate strontium molecule and studying its interactions with other substances. mdpi.commdpi.com The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to its chemical bonds.

FTIR spectra provide a molecular fingerprint of the compound. For dodecylbenzenesulfonate, characteristic bands include the aromatic C=C stretching vibration at approximately 1603 cm⁻¹ and the aromatic C-H deformation vibration around 902 cm⁻¹. mdpi.com The presence of quaternary ammonium (B1175870) groups, if used in modification, can be confirmed by peaks around 1637 cm⁻¹. nih.gov

Crucially, FTIR can reveal how dodecylbenzenesulfonate strontium interacts with other materials. For example, studies on the sorption of strontium (Sr(II)) by materials functionalized with sulfonate groups show that the chemical environment of the sulfonate groups is affected by metal binding. mdpi.com This is observed as shifts or changes in the intensity of the characteristic bands, confirming the interaction between the metal ion and the reactive groups of the sorbent. mdpi.com The technique has also been used to study the self-association of dodecylbenzenesulfonic acid (DBSA) and its interaction in mixtures, where changes in hydrogen bonding are reflected in the spectra.

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| Aromatic C=C | 1603 | Stretching | mdpi.com |

| Aromatic C-H | 902 | Deformation | mdpi.com |

| C-H (Alkyl) | ~2900 | Stretching | nih.gov |

| Sulfonate (S=O) | Not specified | Stretching (affected by metal binding) | mdpi.com |

Table 2: Characteristic FTIR absorption bands for dodecylbenzenesulfonate.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the precise mass of dodecylbenzenesulfonate strontium and to identify its various degradation products. researchgate.netnih.gov ESI-MS is particularly suited for analyzing compounds in liquid samples by creating ions from macromolecules and then separating them based on their mass-to-charge (m/z) ratio. escholarship.org

In the analysis of dodecylbenzenesulfonate (DBS), ESI-MS operating in negative ion mode typically detects the deprotonated molecule [DBS-H]⁻ at an m/z of approximately 325.18. researchgate.netnih.gov The high resolution and accuracy of mass spectrometers like the Orbitrap enable confident identification of the parent compound and its metabolites. nih.govnih.gov

A key application of ESI-MS is in tracking the biodegradation of DBS. nih.gov By analyzing samples at different time points, researchers can identify intermediate products formed during the breakdown process. nih.gov Tandem mass spectrometry (MS/MS or MS²) is used to fragment the parent ion and analyze the resulting product ions, which provides structural information to elucidate the degradation pathways. nih.gov For instance, the fragmentation of the m/z 325.18 ion yields characteristic product ions at m/z 183.01 and m/z 197.03, corresponding to specific losses from the alkyl chain. nih.gov This methodology has been crucial in identifying degradation intermediates such as 4-sulfophenyldodecanoic acid. researchgate.net

| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Analysis Mode | Significance | Reference |

| 325.18 | [DBS-H]⁻ | Negative ESI-MS | Parent ion of dodecylbenzenesulfonate | researchgate.netnih.gov |

| 183.01 | [DBS–C₁₀H₂₂–Na]⁻ | MS² | Fragmentation product for structural ID | nih.gov |

| 197.03 | [DBS–C₉H₂₀–Na]⁻ | MS² | Fragmentation product for structural ID | nih.gov |

| 355.15 | 4-sulfophenyldodecanoic acid | Negative ESI-MS | Biodegradation intermediate | researchgate.net |

Table 3: Ions detected by ESI-MS in the analysis of dodecylbenzenesulfonate and its degradation products.

Microscopic and Surface Analysis Methods

Microscopy and surface analysis techniques are vital for characterizing the physical form of dodecylbenzenesulfonate strontium, especially when it is part of a composite material, adsorbed onto a surface, or present as a solid particle.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are two distinct electron microscopy techniques used to visualize materials at high magnification, providing critical information on morphology, size, and structure. measurlabs.com

SEM provides detailed images of a sample's surface topography. psu.edu It operates by scanning the surface with a focused beam of electrons, and the resulting image is generated from the secondary electrons emitted from the sample. psu.edu SEM is ideal for observing the surface morphology of materials that have interacted with dodecylbenzenesulfonate, such as the macroporous structure of adsorbent resins. mdpi.com It has a large depth of field, which yields images with a three-dimensional appearance. nih.gov The resolution of modern field-emission SEMs (FE-SEM) allows for nanoscale surface probing. nih.gov

TEM, in contrast, is used to visualize the internal structure of a sample. measurlabs.com It works by transmitting a beam of electrons through an ultrathin specimen. horiba.com TEM offers significantly higher resolution than SEM, capable of imaging features down to the atomic level (less than 0.1 nm). measurlabs.com It is the preferred method for determining particle sizes for nanoparticles, analyzing crystalline structures, and observing internal defects. measurlabs.comhitachi-hightech.com For example, TEM has been coupled with UV-Vis studies to examine the forms of surfactant micelles in solution. researchgate.net

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

| Principle | Scans surface with an electron beam, detects secondary electrons. psu.edu | Transmits electrons through a thin sample. measurlabs.com |

| Information | Surface topography, morphology, composition. psu.edu | Internal structure, crystallography, particle size. measurlabs.com |

| Resolution | Typically >1 nm. psu.edu | Can be <0.1 nm. measurlabs.com |

| Sample | Bulk samples, requires conductive coating if non-conductive. measurlabs.com | Ultrathin sections (typically <100 nm). horiba.com |

| Application | Surface visualization, failure analysis, particle analysis. measurlabs.com | Nanoparticle analysis, visualizing internal structure, high-res imaging. measurlabs.com |

Table 4: Comparison of SEM and TEM for morphological studies.

X-ray Diffraction (XRD) is the principal technique for determining the crystalline structure of solid materials. The method involves directing a beam of X-rays onto a sample and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is unique to the material's crystal lattice structure.

XRD is used to identify the phase and crystalline nature of materials containing dodecylbenzenesulfonate strontium or products formed in its presence. For instance, in studies of the crystallization of strontium carbonate (SrCO₃), XRD patterns are used to confirm that the resulting particles possess an orthorhombic phase. researchgate.net Similarly, the technique is employed to analyze the structure of dodecylbenzenesulfonate-intercalated layered double hydroxides (LDHs), where the diffraction peaks provide information about the spacing between the layers. bham.ac.uk The sharpness of XRD peaks can also indicate the particle size and crystallinity of a sample, with narrower peaks suggesting larger and more ordered crystallites. ioffe.ru In the synthesis of novel materials like strontium orthocarbonate (Sr₂CO₄), single-crystal XRD is essential for unambiguously determining the crystal structure and atomic arrangement. nih.gov

| Material System | XRD Finding | Significance | Reference |

| Strontium Carbonate (SrCO₃) | Orthorhombic phase identified | Confirms crystal structure of particles formed in the presence of surfactants. | researchgate.net |

| Dodecylbenzenesulfonate-intercalated Hydrotalcite (ZnAlCO₃-DBS) | Characteristic peaks confirm intercalation | Determines the structure of the hybrid material. | bham.ac.uk |

| MCM-41 Mesoporous Silica | Strong peak around 2° (2θ) | Confirms the hexagonal arrangement of channels in the adsorbent material. | deswater.com |

| Strontium Fluoride (SrF₂:Eu) | Narrowing of X-ray reflections after heat treatment | Indicates an increase in particle size and crystallinity. | ioffe.ru |

Table 5: Examples of XRD findings in research related to strontium and dodecylbenzenesulfonate systems.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. In the context of dodecylbenzenesulfonate strontium, XPS provides critical insights into the surface chemistry, which governs many of its functional properties, such as interfacial interactions and stability.

The fundamental principle of XPS involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. researchgate.net The binding energy of the emitted photoelectrons is characteristic of the element from which they originated. Furthermore, subtle shifts in these binding energies, known as chemical shifts, provide detailed information about the oxidation state and local chemical environment of the atoms. rsc.org

For dodecylbenzenesulfonate strontium, an XPS survey scan would be initially performed to identify all the elements present on the surface, which are expected to be strontium (Sr), sulfur (S), oxygen (O), and carbon (C). High-resolution scans of the core level peaks for each of these elements would then reveal their chemical states.

Strontium (Sr 3d): The Sr 3d spectrum is a doublet (Sr 3d₅/₂ and Sr 3d₃/₂) and its binding energy is sensitive to the ionic character of the strontium bond. Analysis of the Sr 3d peak position and shape would confirm that strontium is present in its +2 oxidation state, ionically bonded to the sulfonate group. The binding energy for Sr in this ionic configuration would be distinct from that of metallic strontium. acs.orgdtu.dk The typical doublet separation for Sr 3d is approximately 1.74 to 1.79 eV. acs.org

Sulfur (S 2p): The S 2p peak provides information about the sulfonate group (-SO₃⁻). The binding energy of the S 2p electron will be characteristic of a sulfur atom in a +6 oxidation state, bonded to three oxygen atoms and a carbon atom. This allows for the confirmation of the integrity of the sulfonate head of the surfactant molecule at the surface.

Oxygen (O 1s): The O 1s spectrum can often be complex. It will show a primary peak corresponding to the oxygen atoms in the sulfonate group. Additional components in the O 1s spectrum could indicate the presence of adsorbed water or other oxygen-containing surface contaminants.

Carbon (C 1s): The C 1s spectrum will exhibit multiple peaks corresponding to the different chemical environments of the carbon atoms in the dodecylbenzene (B1670861) portion of the molecule. This includes carbons in the alkyl chain (C-C, C-H) and carbons in the benzene ring (C=C). Deconvolution of the C 1s peak can provide information on the orientation and integrity of the hydrocarbon tail at the surface.

XPS is particularly valuable for studying thin films or coatings of dodecylbenzenesulfonate strontium on a substrate. It can be used to assess the uniformity of the coating, identify any surface segregation of the strontium salt, and detect surface contaminants that could affect performance. rsc.org By using angle-resolved XPS (ARXPS), a non-destructive depth profile of the near-surface region can be obtained, providing information on the orientation of the dodecylbenzenesulfonate strontium molecules at the interface.

Energy Dispersive X-Ray Spectroscopy (EDX) for Elemental Composition

Energy Dispersive X-Ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. bohrium.com It is often integrated with scanning electron microscopy (SEM) to provide elemental information about a specific area of the sample being imaged. EDX relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its electromagnetic emission spectrum when irradiated by a high-energy electron beam. semanticscholar.org

In the analysis of dodecylbenzenesulfonate strontium, EDX provides a rapid and generally non-destructive method to confirm the presence and relative abundance of the constituent elements (strontium, sulfur, oxygen, and carbon). The electron beam from the SEM is focused onto the sample, causing the ejection of inner-shell electrons from the atoms. Electrons from higher energy shells then fall into the vacant positions, releasing X-rays with energies characteristic of the elemental composition. An EDX detector measures the energy and intensity of these emitted X-rays, generating a spectrum with peaks corresponding to the elements present.

A typical EDX analysis of a pure sample of dodecylbenzenesulfonate strontium would yield a spectrum showing distinct peaks for the K-shell of oxygen, the K-shell of sulfur, the L-shell of strontium, and the K-shell of carbon. The relative heights of these peaks can be used for semi-quantitative analysis to determine the approximate weight or atomic percentage of each element. This is crucial for verifying the stoichiometry of the synthesized compound and for identifying any elemental impurities. bohrium.com

For instance, EDX can be used to map the elemental distribution across a surface, which is useful for assessing the homogeneity of dodecylbenzenesulfonate strontium in a mixture or on a coated substrate. It can also be used for point analysis to identify the composition of specific features or particles.

Below is a hypothetical data table representing the elemental composition of dodecylbenzenesulfonate strontium as might be determined by EDX analysis.

Table 1: Representative EDX Data for Dodecylbenzenesulfonate Strontium

| Element | Spectral Line | Weight % | Atomic % |

|---|---|---|---|

| Carbon (C) | K-series | 57.18 | 71.61 |

| Oxygen (O) | K-series | 12.69 | 11.95 |

| Sulfur (S) | K-series | 8.48 | 3.98 |

| Strontium (Sr) | L-series | 21.65 | 2.46 |

This data provides a quick verification of the compound's elemental makeup. It is important to note that EDX is less sensitive to lighter elements and the quantification can be affected by the sample's topography and matrix effects. bohrium.com

Colloid and Interface Characterization Techniques

The behavior of dodecylbenzenesulfonate strontium in solution and at interfaces is critical for its applications. A suite of colloid and interface characterization techniques is employed to understand its properties related to dispersion, aggregation, and surface activity.

Zeta Potential Measurements for Dispersion Stability and Surface Charge

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is one of the fundamental parameters known to affect dispersion stability. dtu.dk In the context of dodecylbenzenesulfonate strontium, zeta potential measurements are crucial for understanding the stability of its dispersions in aqueous media and the nature of its surface charge.

When dodecylbenzenesulfonate strontium is dispersed in water, the strontium ions (Sr²⁺) and dodecylbenzenesulfonate anions (C₁₈H₂₉SO₃⁻) will establish an electrical double layer at the particle-liquid interface. The zeta potential is the electric potential at the boundary of the slipping plane, which separates the mobile fluid from the fluid that remains attached to the particle surface. Its value, either positive or negative, indicates the net effective charge on the particle.

The stability of a colloidal system is directly related to the magnitude of the zeta potential. science.gov A high absolute zeta potential (typically > ±30 mV) indicates significant electrostatic repulsion between adjacent, similarly charged particles, which prevents aggregation and leads to a stable dispersion. Conversely, a low zeta potential suggests that the attractive forces (like van der Waals forces) may overcome the electrostatic repulsion, leading to flocculation or coagulation. science.gov

For dodecylbenzenesulfonate strontium, the surface charge will be influenced by the adsorption of the dodecylbenzenesulfonate anions onto surfaces, which would typically impart a negative charge. The presence of strontium counterions in the double layer will influence the magnitude of this potential. The zeta potential of dodecylbenzenesulfonate strontium dispersions would be measured as a function of various parameters:

pH: The pH of the solution can affect the surface charge of particles and the ionization of the sulfonate groups, thereby influencing the zeta potential. researchgate.net

Ionic Strength: The concentration of ions in the solution, including the strontium and dodecylbenzenesulfonate ions themselves, as well as any other added electrolytes, will compress the electrical double layer and generally reduce the magnitude of the zeta potential. nih.gov

Surfactant Concentration: The concentration of dodecylbenzenesulfonate strontium will directly impact the surface charge and the formation of micelles, which in turn affects the measured zeta potential.

By systematically varying these parameters and measuring the corresponding zeta potential, researchers can determine the conditions under which dispersions of dodecylbenzenesulfonate strontium are most stable.

Dynamic Light Scattering for Particle Size Analysis

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used for measuring the size of particles and macromolecules in a suspension or solution. muser-my.com It is a key method for characterizing the aggregation behavior of dodecylbenzenesulfonate strontium, including the size of any particles, aggregates, or micelles that may form in solution.

DLS works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles in the liquid. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. nih.gov By analyzing the correlation of these intensity fluctuations over time, the diffusion coefficient of the particles can be determined. The hydrodynamic radius (or diameter) of the particles is then calculated using the Stokes-Einstein equation. muser-my.com

In the study of dodecylbenzenesulfonate strontium, DLS is used to:

Determine Micelle Size: Above its critical micelle concentration (CMC), dodecylbenzenesulfonate strontium will form micelles. DLS can measure the average size and size distribution of these micelles. mdpi.com

Monitor Aggregate Formation: DLS can be used to monitor the formation of larger aggregates or precipitates under different conditions, such as changes in concentration, temperature, pH, or the addition of salts. nih.gov This is particularly relevant as divalent cations like strontium can reduce the CMC and promote the growth of surfactant aggregates.

Assess Dispersion Quality: For suspensions containing solid particles of dodecylbenzenesulfonate strontium, DLS can provide a rapid assessment of the particle size distribution, which is an indicator of the quality and stability of the dispersion.

The results from DLS are typically presented as a particle size distribution, showing the relative intensity of scattered light as a function of particle size. This can reveal whether the sample is monodisperse (containing particles of a single size) or polydisperse (containing particles of various sizes).

Surface Tensiometry (e.g., Ring Method, Bubble-Shape Analysis) for Interfacial Dynamics

Surface tensiometry is a set of techniques used to measure the surface tension or interfacial tension of a liquid. This is a fundamental property for surfactants like dodecylbenzenesulfonate strontium, as their primary function is to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids. Common methods include the Du Noüy ring method, the Wilhelmy plate method, and pendant drop or bubble shape analysis. nanoscience.com

Du Noüy Ring and Wilhelmy Plate Methods: These are force-based methods where the force required to pull a platinum ring or plate from the surface of the liquid is measured. mdpi.com This force is directly related to the surface tension of the liquid. These methods are well-suited for measuring equilibrium surface tension.

Pendant Drop and Bubble Shape Analysis: These are optical methods where the shape of a pendant drop or a bubble formed in the liquid is analyzed. The shape is determined by the balance between surface tension and gravity, and by fitting the drop/bubble profile to the Young-Laplace equation, the surface tension can be calculated. These methods are particularly useful for measuring dynamic surface tension over time.

For dodecylbenzenesulfonate strontium, surface tensiometry is used to investigate several key aspects of its behavior:

Critical Micelle Concentration (CMC): The CMC is a fundamental property of a surfactant. It is the concentration at which micelles begin to form in solution. The CMC is typically determined by measuring the surface tension as a function of surfactant concentration. The surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant. The presence of divalent cations like strontium is known to lower the CMC of anionic surfactants like dodecylbenzenesulfonate due to the screening of electrostatic repulsion between the surfactant head groups. ntnu.no

Adsorption Dynamics: Dynamic surface tension measurements, often performed using the maximum bubble pressure method or pendant drop tensiometry, provide information on how quickly the surfactant molecules adsorb to a newly created interface. ntnu.no This is crucial for applications where interfaces are formed rapidly. The presence of strontium ions can significantly influence the adsorption kinetics of dodecylbenzenesulfonate. ntnu.no

Interfacial Properties: When dodecylbenzenesulfonate strontium is used in systems with two immiscible phases (e.g., oil and water), interfacial tensiometry is used to measure the reduction in interfacial tension, which is a key indicator of its effectiveness as an emulsifier. semanticscholar.org

A study on the influence of divalent cations on the dynamic surface tension of sodium dodecylbenzenesulfonate (SDBS) solutions showed that the presence of strontium ions (Sr²⁺) significantly impacts the adsorption kinetics and equilibrium surface tension. ntnu.no The strong interactions between the divalent strontium cations and the anionic surfactant lead to a reduction in the CMC and a change in the diffusion coefficient of the surfactant to the interface. ntnu.no

Chromatographic Separations for Compound Identification and Purity Assessment

Chromatographic techniques are powerful analytical methods used to separate, identify, and quantify the components of a mixture. For dodecylbenzenesulfonate strontium, chromatographic methods are essential for verifying the identity and assessing the purity of the compound. The most relevant techniques are typically liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), and ion chromatography.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). cir-safety.org For the analysis of dodecylbenzenesulfonate strontium, a reversed-phase HPLC method would likely be employed.

Compound Identification: In reversed-phase HPLC, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. The dodecylbenzenesulfonate component, having a nonpolar alkylbenzene tail, would be retained on the column. By comparing the retention time of the peak in the sample chromatogram to that of a known dodecylbenzenesulfonate standard, the identity of the anionic part of the compound can be confirmed. scielo.br Commercial dodecylbenzenesulfonate is often a mixture of isomers with different alkyl chain lengths, and HPLC can be used to separate and identify these different homologs. scielo.br

Purity Assessment: HPLC is also used to assess the purity of the dodecylbenzenesulfonate strontium sample. The chromatogram will show a major peak for the main component and potentially smaller peaks for any impurities. These impurities could include unreacted starting materials, by-products from the synthesis (such as dialkylbenzenes), or degradation products. cir-safety.org By integrating the area of each peak, the relative percentage of each component can be determined, providing a quantitative measure of the purity.

Ion Chromatography (IC):

Ion chromatography is a specific form of liquid chromatography that is used for the separation and analysis of ions. It is particularly well-suited for the analysis of the strontium cation in dodecylbenzenesulfonate strontium.